molecular formula C23H15F3N2OS B12154816 N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide

N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide

Cat. No.: B12154816
M. Wt: 424.4 g/mol
InChI Key: AEBGQDIYQDZEBG-UHFFFAOYSA-N
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Description

N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Benzamide: The final step involves coupling the thiazole intermediate with benzamide under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The benzamide moiety can be reduced to the corresponding amine under reducing conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amine derivatives of the benzamide moiety.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: Its derivatives may be used in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the thiazole ring can participate in various biochemical interactions. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}acetamide: Similar structure but with an acetamide moiety instead of benzamide.

    N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}propionamide: Similar structure but with a propionamide moiety.

Uniqueness

N-{4-phenyl-3-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-ylidene}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazole ring provides a versatile scaffold for further functionalization.

Properties

Molecular Formula

C23H15F3N2OS

Molecular Weight

424.4 g/mol

IUPAC Name

N-[4-phenyl-3-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-ylidene]benzamide

InChI

InChI=1S/C23H15F3N2OS/c24-23(25,26)18-12-7-13-19(14-18)28-20(16-8-3-1-4-9-16)15-30-22(28)27-21(29)17-10-5-2-6-11-17/h1-15H

InChI Key

AEBGQDIYQDZEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=NC(=O)C3=CC=CC=C3)N2C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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